Compound Description: This compound served as the starting point for developing potential atypical antipsychotics in a study []. Researchers aimed to improve its potency and oral bioavailability through structural modifications.
Relevance: This compound shares a core piperazine moiety with the target compound, 1-(4-ethoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine. Structural variations from this compound led to the development of potent 7-[3-(1-piperidinyl)propoxy]chromenones exhibiting atypical antipsychotic properties [].
7-[3-(1-Piperidinyl)propoxy]chromenones
Compound Description: This series of compounds exhibited potent atypical antipsychotic activity, specifically inhibiting apomorphine-induced climbing and hyperactivity in mice [].
Relevance: While not sharing a direct structural resemblance, these compounds were derived from modifications of a compound with a core piperazine moiety, similar to 1-(4-ethoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine. This suggests potential exploration of chromenone derivatives as a structural class of interest [].
Compound Description: This compound is a novel positive allosteric modulator of the metabotropic glutamate 2 receptor []. It shows potential for treating schizophrenia and anxious depression disorders.
Relevance: This compound shares a phenylpiperidine substituent with the target compound, 1-(4-ethoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine. The presence of a piperidine ring linked to a phenyl group, despite different core structures, highlights this shared motif as potentially relevant for modulating specific biological targets [].
Compound Description: XB513 is a novel calcium agonist with α-1 adrenergic receptor antagonistic properties []. It demonstrated potential for treating congestive heart failure in animal models.
Relevance: This compound features a methoxyphenyl-piperazine moiety, structurally similar to the 4-nitro-3-(1-piperidinyl)phenyl fragment in the target compound, 1-(4-ethoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine. The presence of these structural elements in a compound with cardiovascular effects suggests the potential for investigating related compounds for similar activities [].
Compound Description: S-4 is a non-steroidal selective androgen receptor modulator displaying tissue-selective androgenic and anabolic effects [].
Relevance: This compound contains a 4-nitro-3-trifluoromethyl-phenyl group, which is structurally related to the 4-nitro-3-(1-piperidinyl)phenyl moiety present in the target compound, 1-(4-ethoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine. The shared nitrophenyl element, despite differences in the substituent at the 3-position, suggests potential shared pharmacological properties or target interactions [].
4-Nitro-3-(trifluoromethyl)phenylamine (FLU-1)
Compound Description: FLU-1 is a metabolite of the nonsteroidal antiandrogen flutamide [].
Relevance: This compound shares the 4-nitro-3-trifluoromethyl-phenyl substructure with the target compound, 1-(4-ethoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine. The presence of this shared fragment in a known drug metabolite suggests potential metabolic pathways and potential toxicity issues that should be considered for the target compound [].
Compound Description: FLU-1-N-OH is another metabolite of flutamide and is a potential reactive toxic metabolite []. It's primarily metabolized by CYP3A4.
Relevance: This compound shares the 4-nitro-3-trifluoromethyl-phenyl substructure with the target compound, 1-(4-ethoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine. Its identification as a potentially toxic metabolite further emphasizes the need for careful metabolic investigation of the target compound due to the presence of this shared fragment [].
Compound Description: This is a technetium-99m-labeled analog of the antiandrogen flutamide, designed as a potential SPECT imaging agent [].
Relevance: This compound features the 4-nitro-3-trifluoromethyl-phenyl group, directly linking it structurally to the target compound, 1-(4-ethoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine. Despite exhibiting uptake in the prostate, its lack of blockade by testosterone suggests that while the shared fragment might target this organ, further modifications are needed for androgen receptor-specific binding [].
Compound Description: PAPP is a 5-HT1A agonist with high affinity for the serotonin receptor of the parasitic nematode Haemonchus contortus []. It serves as a lead for developing insecticides with novel modes of action.
Relevance: This compound shares the [3-(trifluoromethyl)phenyl]piperazine fragment with the target compound, 1-(4-ethoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine. This structural similarity, despite differences in the piperazine substituents, suggests that exploring variations in this region of the target compound could yield derivatives with potential insecticidal activity [].
Compound Description: CHF 4056 is a nonsteroidal estrogen agonist/antagonist, showing beneficial effects on bone and cholesterol levels while acting as an antagonist on the uterus [].
Relevance: This compound possesses a [2-(1-piperidinyl)ethoxy]phenyl moiety, which is structurally reminiscent of the [4-nitro-3-(1-piperidinyl)phenyl]piperazine fragment in the target compound, 1-(4-ethoxybenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine. The presence of the piperidinyl-ethoxy-phenyl motif in both compounds, despite differences in core structures and substituents, hints at a potential shared mechanism for interacting with estrogen receptors or related targets. This similarity suggests exploring modifications around this motif in the target compound to investigate potential estrogen-modulating activities [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.